molecular formula C16H22N2O B13252154 2-Benzyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine

2-Benzyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine

Cat. No.: B13252154
M. Wt: 258.36 g/mol
InChI Key: XEWUIEICOPIFNT-LOACHALJSA-N
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Description

2-Benzyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. Pyrrolidine derivatives are known for their significant biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the reaction of benzylamine with a suitable pyrrolidine precursor under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine is unique due to its specific structural features, which confer distinct biological activities. Its benzyl group and pyrrolidine ring contribute to its ability to interact with various molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

(2-benzylpyrrolidin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone

InChI

InChI=1S/C16H22N2O/c19-16(15-9-4-10-17-15)18-11-5-8-14(18)12-13-6-2-1-3-7-13/h1-3,6-7,14-15,17H,4-5,8-12H2/t14?,15-/m0/s1

InChI Key

XEWUIEICOPIFNT-LOACHALJSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N2CCCC2CC3=CC=CC=C3

Canonical SMILES

C1CC(NC1)C(=O)N2CCCC2CC3=CC=CC=C3

Origin of Product

United States

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